molecular formula C10H10BrNO B11788710 (R)-4-(3-Bromophenyl)pyrrolidin-2-one CAS No. 1384268-55-6

(R)-4-(3-Bromophenyl)pyrrolidin-2-one

Cat. No.: B11788710
CAS No.: 1384268-55-6
M. Wt: 240.10 g/mol
InChI Key: OKCQAQCUYZLTCI-QMMMGPOBSA-N
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Description

®-4-(3-Bromophenyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Bromophenyl)pyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with a bromophenyl derivative. One common method involves the use of a bromination reaction, where a bromine source is introduced to the phenyl ring of the pyrrolidinone compound under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of ®-4-(3-Bromophenyl)pyrrolidin-2-one may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Bromophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ®-4-(3-Bromophenyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions and studies .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in the development of new biochemical assays and as a probe to study enzyme activities .

Medicine

In medicine, ®-4-(3-Bromophenyl)pyrrolidin-2-one is investigated for its potential therapeutic properties. It is being explored as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ®-4-(3-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group allows for strong binding interactions with these targets, leading to modulation of their activity. The pyrrolidinone core structure provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(3-Bromophenyl)pyrrolidin-2-one
  • 4-(3-Bromophenyl)pyrrolidin-2-one
  • 4-(3-Chlorophenyl)pyrrolidin-2-one
  • 4-(3-Fluorophenyl)pyrrolidin-2-one

Uniqueness

®-4-(3-Bromophenyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-4-(3-Bromophenyl)pyrrolidin-2-one. The presence of the bromine atom also imparts distinct chemical reactivity and binding properties, making it a valuable compound for various applications .

Properties

CAS No.

1384268-55-6

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

(4R)-4-(3-bromophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1

InChI Key

OKCQAQCUYZLTCI-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](CNC1=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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